1,3-Dimethyl-1H-pyrazole-5-carbothioamide
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Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carbothioamide is an organic compound1. It is composed of a five-membered ring containing two nitrogen atoms, a methyl group, and a carbothioamide group1. It is a colorless, crystalline solid that is insoluble in water1.
Synthesis Analysis
The synthesis of pyrazoline derivatives, such as 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, can be achieved through several strategies23. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs2. However, there is scope for other molecules such as Huisgen zwitterions, different metal catalysts, and nitrile imine to be used as starting reagents2.
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide consists of a five-membered ring containing two nitrogen atoms, a methyl group, and a carbothioamide group1. The molecular formula is C6H9N3S4.
Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazole-5-carbothioamide is used to synthesize arylpyrazolylthiazoles with antibacterial properties5. The compound has been found to show potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae6.
Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazole-5-carbothioamide is a colorless, crystalline solid that is insoluble in water1.Scientific Research Applications
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Pyrazole Derivatives : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies. The significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles has been rising .
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3,5-Dimethyl-1H-pyrazole-1-carbodithioates : These are shown to be extremely versatile dithiocarbamate RAFT agents with wide-spread applicability. The cyanomethyl and benzyl dithiocarbamates offer very low dispersities (Đ < 1.1) for polymers based on more activated monomers .
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3,5-Dimethyl-1-thiocarboxamidopyrazole : This compound is used to synthesize arylpyrazolylthiazoles with antibacterial properties .
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Pyrazole Derivatives : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies. Attributed to its several potential applications, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
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5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Derivatives : These derivatives were prepared and screened against tumors and microbes. Activity of the derivatives against a human breast carcinoma cell line (MCF7) and a liver carcinoma cell line (HEPG2) was observed .
Safety And Hazards
1,3-Dimethyl-1H-pyrazole-5-carbothioamide can cause skin irritation and serious eye irritation78. It is advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection78. If skin or eye irritation occurs, it is recommended to get medical advice or attention78.
Future Directions
1,3-Dimethyl-1H-pyrazole-5-carbothioamide and its derivatives have shown potential as fungicidal and insecticidal agents6. This suggests that these compounds could be considered as a precursor structure for further design of pesticides6.
properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYPAZKPYVUDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=S)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383609 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
CAS RN |
844891-03-8 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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